

# ETP-46321 selectivity kinase profiling data

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Compound Focus: **ETP-46321**

Cat. No.: S548373

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## Selectivity Profile of ETP-46321

**ETP-46321** is a potent and orally bioavailable inhibitor that shows high selectivity for the PI3K $\alpha$  and PI3K $\delta$  isoforms over other PI3K classes, mTOR, and a broad panel of other kinases [1] [2].

The table below summarizes its published inhibitory activity (Ki/IC50 values):

Target	Inhibitory Activity (Ki / IC50)	Selectivity vs. PI3K $\alpha$	Notes
PI3K $\alpha$ (p110 $\alpha$ )	2.3 nM (Ki) [2]	---	Primary target [2]
PI3K $\delta$ (p110 $\delta$ )	14.2 nM (Ki) [2]	~6-fold less potent	Secondary target [2]
PI3K $\alpha$ -E545K Mutant	1.77 nM (Ki) [2]	Equipotent	Common cancer-associated mutant [2]
PI3K $\alpha$ -E542K Mutant	1.89 nM (Ki) [2]	Equipotent	Common cancer-associated mutant [2]
PI3K $\alpha$ -H1047R Mutant	2.33 nM (Ki) [2]	Equipotent	Common cancer-associated mutant [2]
PI3K $\beta$ (p110 $\beta$ )	170 nM (Ki) [2]	~74-fold less potent	[2]

Target	Inhibitory Activity (Ki / IC50)	Selectivity vs. PI3K $\alpha$	Notes
PI3K $\gamma$ (p110 $\gamma$ )	179 nM (Ki) [2]	~78-fold less potent	[2]
mTOR	> 5,000 nM (IC <sub>50</sub> ) [3] [2]	>2,000-fold selective	Minimal inhibition [3] [2]
DNA-PK	> 5,000 nM (IC <sub>50</sub> ) [3]	>2,000-fold selective	Minimal inhibition [3]
Other Kinases	> 5,000 nM (IC <sub>50</sub> ) [3] [2]	>2,000-fold selective	Profiled against 287-288 kinases panel [3] [2]

The selectivity profile highlights **ETP-46321**'s potential for targeting PI3K $\alpha$ -driven tumors with a reduced risk of off-target effects [2].

## Experimental Protocols for Key Data

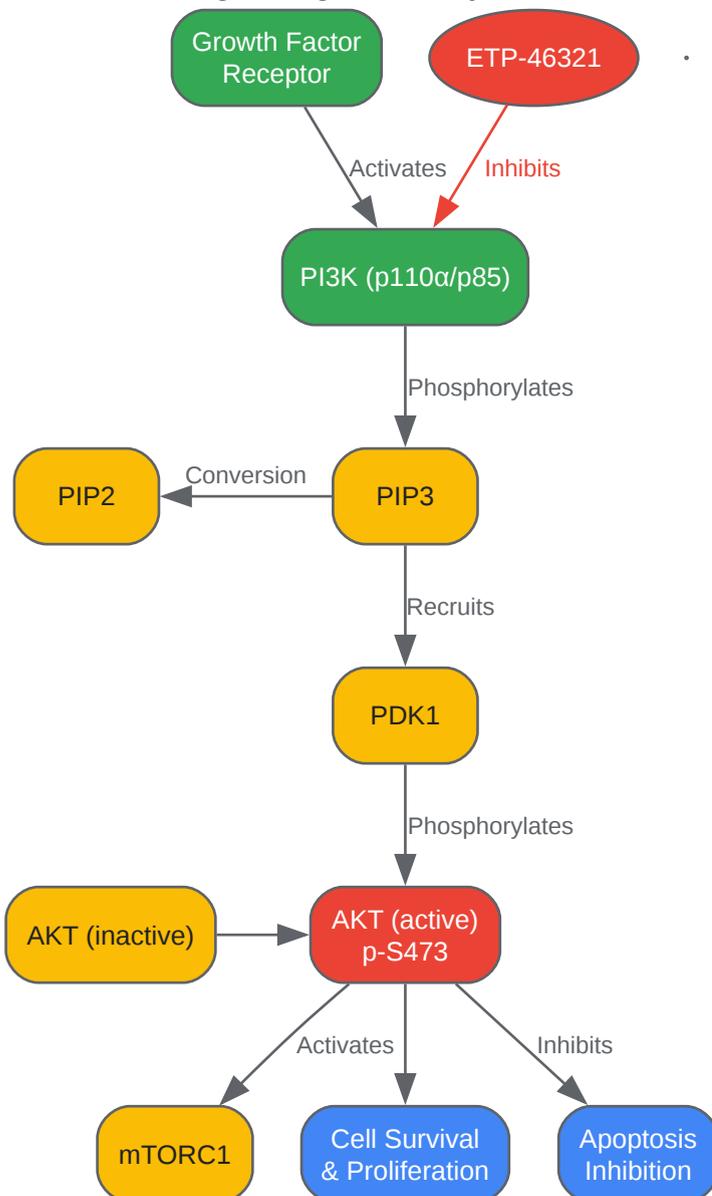
The quantitative data in the previous section was generated using standardized biochemical and cellular assays.

- **Biochemical PI3K $\alpha$  Activity Assay (Kiapp determination):** The commercial **ADP Hunter Plus** assay was used to measure PI3K $\alpha$  activity. The reaction used 10 nM of PI3K $\alpha$  enzyme with 50  $\mu$ M ATP concentration in a specified buffer. Dose-response curves were generated from inhibitor concentrations and fitted using GraphPad Prism software to calculate Ki values [1].
- **Cellular AKT Phosphorylation Inhibition (IC50 determination):** Inhibition of PI3K signaling in cells was measured by **Western blot analysis**. Serum-starved human U2OS cells were stimulated with serum and treated with **ETP-46321**. Cell lysates were analyzed using antibodies specific for total Akt and phospho-Ser473-Akt. The IC50 value was determined from the compound's concentration that halved Akt phosphorylation [2].
- **In vitro Selectivity Screening:** Selectivity over **mTOR** was assessed using the LanthaScreen assay. Selectivity against a broad panel of **287 other kinases** was determined in a comprehensive screening service [3] [2].

## PI3K-AKT Signaling Pathway and ETP-46321 Inhibition

The following diagram illustrates the PI3K-AKT-mTOR signaling pathway and the specific point where **ETP-46321** acts.

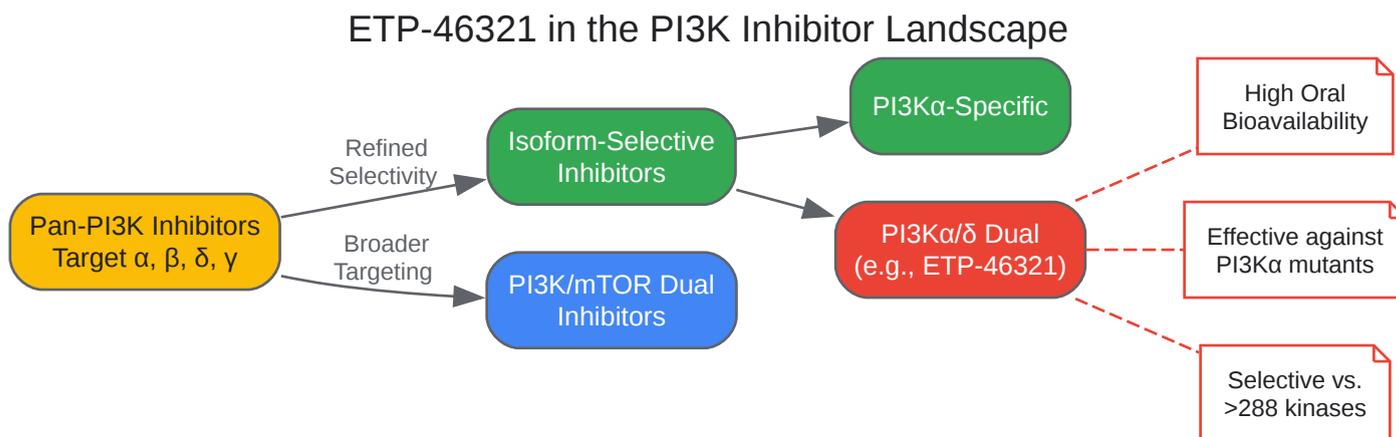
### PI3K-AKT Signaling Pathway and Inhibition



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## ETP-46321's Place Among PI3Kα Inhibitors

**ETP-46321** occupies a specific niche as a potent, dual PI3K $\alpha/\delta$  inhibitor with high selectivity. The diagram below maps its position relative to other inhibitor classes.



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## Key Takeaways for Researchers

- **High Selectivity:** **ETP-46321**'s high selectivity over mTOR and a broad kinase panel suggests a potential for a reduced off-target effect profile, which is a key consideration in drug development [3] [2].
- **Robust Experimental Validation:** The compound's potency and selectivity are backed by rigorous assays, providing confidence in the data for research applications [1] [2].
- **Favorable Drug Properties:** Its good oral bioavailability and low clearance in mice make **ETP-46321** a valuable tool compound for in vivo studies to investigate the therapeutic potential of PI3K $\alpha/\delta$  inhibition [1] [2].

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## References

1. (PDF) Identification of ETP-46321, a potent and orally ... [academia.edu]
2. ETP-46321 | PI3K Inhibitor [medchemexpress.com]

3. Biological characterization of ETP - 46321 a selective and efficacious... [pubmed.ncbi.nlm.nih.gov]

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